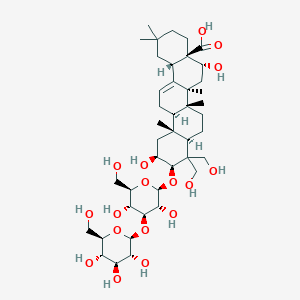

Platycoside K

Description

Properties

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O17/c1-37(2)10-11-42(36(54)55)20(12-37)19-6-7-24-38(3)13-21(47)33(41(17-45,18-46)25(38)8-9-39(24,4)40(19,5)14-26(42)48)59-35-31(53)32(28(50)23(16-44)57-35)58-34-30(52)29(51)27(49)22(15-43)56-34/h6,20-35,43-53H,7-18H2,1-5H3,(H,54,55)/t20-,21-,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32-,33-,34-,35-,38+,39+,40+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWPDZNUKDWXIN-XSFIBOHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

845.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Platycoside K: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycoside K, a triterpenoid saponin, is a constituent of the roots of Platycodon grandiflorum, a plant with a long history of use in traditional medicine. This document provides a comprehensive overview of the discovery of this compound, its natural sources, and its known biological activities. It includes detailed experimental protocols for the isolation and characterization of platycosides, quantitative data, and visual representations of associated signaling pathways and experimental workflows. This technical guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first reported as one of five new triterpenoid saponins isolated from the roots of Platycodon grandiflorum (Jacq.) A. DC. by Fu et al. in 2006.[1] Platycodon grandiflorum, commonly known as the balloon flower, is a perennial flowering plant native to East Asia and is the sole member of the genus Platycodon. The roots of this plant, known as Radix Platycodi, are the primary natural source of a diverse array of platycosides, with over 89 different saponins identified to date.[2][3] These saponins are considered the main bioactive components of the plant.[2]

This compound has the molecular formula C42H68O17.[1] The concentration and composition of platycosides, including this compound, in P. grandiflorum roots can vary depending on the age of the plant and the specific cultivar.[1][4]

Quantitative Data

The following table summarizes the key quantitative information for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C42H68O17 | [1] |

| Molecular Weight | 845.00 g/mol | Calculated |

| CAS Number | 899447-64-4 | - |

Further quantitative data, such as percentage yield from natural sources and detailed spectroscopic data from the original discovery paper, are not fully available in the public domain at the time of this writing.

Experimental Protocols

General Isolation and Purification of Platycosides from Platycodon grandiflorum

3.1.1. Extraction

-

Preparation of Plant Material: Dried roots of Platycodon grandiflorum are pulverized into a fine powder.

-

Solvent Extraction: The powdered root material is extracted with a suitable solvent, commonly methanol or ethanol, at room temperature or with heating. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Purification

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or other stationary phases. Elution is performed with a gradient of solvents, such as a chloroform-methanol-water mixture, to separate the platycosides into fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing platycosides of interest are further purified by preparative reverse-phase HPLC (RP-HPLC) to isolate individual compounds like this compound.[5] An evaporative light scattering detector (ELSD) is often used for the detection of saponins.[5]

Structural Elucidation

The structure of isolated platycosides is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or other mass spectrometry techniques are used to determine the molecular weight and fragmentation patterns of the compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR, along with 2D-NMR techniques (e.g., COSY, HSQC, HMBC), are employed to elucidate the detailed structure of the aglycone and the sequence and linkage of the sugar moieties.[7][8][9][10][11]

The following diagram illustrates a general workflow for the isolation and characterization of platycosides.

Signaling Pathways

While direct studies on the effects of isolated this compound on specific signaling pathways are limited, research on extracts and fractions of Platycodon grandiflorum containing this compound suggests involvement in key cellular signaling cascades.

PI3K/Akt Signaling Pathway

An aqueous extract of P. grandiflorum, which was shown to contain this compound, has been found to attenuate lipopolysaccharide-induced apoptosis and inflammatory cell infiltration in mouse lungs by inhibiting the PI3K/Akt signaling pathway.[1] The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Its inhibition can lead to a decrease in the phosphorylation of Akt, a key downstream effector, thereby promoting apoptosis and reducing inflammation.

The following diagram illustrates the proposed inhibitory effect of the P. grandiflorum extract on the PI3K/Akt pathway.

AMPK/mTOR/AKT Signaling Pathway

A platycoside-rich fraction from P. grandiflorum has been shown to induce cell death in human lung carcinoma cells, and this effect is associated with the modulation of the AMPK/mTOR/AKT signaling pathway.[12] The activation of AMP-activated protein kinase (AMPK) and subsequent suppression of the mTOR and Akt pathways can lead to the induction of autophagy and apoptosis in cancer cells.

The following diagram depicts the potential modulation of the AMPK/mTOR/AKT pathway by a platycoside-rich fraction.

Conclusion

This compound is a naturally occurring triterpenoid saponin with potential biological activities, primarily sourced from the roots of Platycodon grandiflorum. While its initial discovery has been documented, further research is required to fully elucidate its specific pharmacological effects and mechanisms of action. The available evidence suggests that this compound, as a component of P. grandiflorum extracts, may contribute to the plant's therapeutic properties through the modulation of key signaling pathways such as PI3K/Akt and AMPK/mTOR/AKT. This technical guide provides a consolidated resource to facilitate further investigation into the therapeutic potential of this compound.

References

- 1. Ethnopharmacology, phytochemistry, pharmacology and product application of Platycodon grandiflorum: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway [frontiersin.org]

- 3. Platycodon grandiflorum (Jacq.) A. DC.: A review of phytochemistry, pharmacology, toxicology and traditional use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A platycoside-rich fraction from the root of Platycodon grandiflorum enhances cell death in A549 human lung carcinoma cells via mainly AMPK/mTOR/AKT signal-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Platycoside K in Platycodon grandiflorum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Platycoside K, a key bioactive triterpenoid saponin found in the medicinal plant Platycodon grandiflorum. Platycosides, including this compound, are of significant interest to the pharmaceutical industry due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. This document outlines the current understanding of the enzymatic steps, genetic regulation, and experimental methodologies used to investigate this complex metabolic pathway.

Overview of the Platycoside Biosynthesis Pathway

The biosynthesis of platycosides is a multi-step process that begins with the cyclization of 2,3-oxidosqualene, a precursor derived from the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways.[1][2] The resulting triterpene backbone, β-amyrin, undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), followed by glycosylation reactions mediated by UDP-glycosyltransferases (UGTs).[1][3] These modifications lead to the vast structural diversity of platycosides found in Platycodon grandiflorum.[4]

The general pathway can be conceptualized as follows:

Key Enzymes and Genes in the Biosynthesis of this compound

The biosynthesis of this compound involves a series of enzymatic reactions catalyzed by specific gene products. The key enzymes identified to date are β-amyrin synthases, cytochrome P450s, and UDP-glycosyltransferases.

β-Amyrin Synthase (bAS)

The first committed step in platycoside biosynthesis is the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid backbone, β-amyrin. This reaction is catalyzed by β-amyrin synthase (bAS).[4] Transcriptome analyses have identified multiple bAS genes in P. grandiflorum, suggesting a potential for functional diversification.[5]

Cytochrome P450 Monooxygenases (CYP450s)

Following the formation of β-amyrin, a series of oxidative modifications occur, which are crucial for the subsequent glycosylation steps. These reactions are primarily catalyzed by enzymes belonging to the CYP716 family of cytochrome P450s.[2][4]

-

CYP716A Subfamily: Members of this subfamily are known to be involved in the oxidation of the β-amyrin skeleton. Specifically, CYP716A140v2 has been functionally characterized as a β-amyrin 28-oxidase, catalyzing the three-step oxidation at the C-28 position to produce oleanolic acid.

-

CYP716A141: This enzyme has been identified as a unique β-amyrin C-16β oxidase, responsible for the hydroxylation at the C-16 position of the β-amyrin backbone.

UDP-Glycosyltransferases (UGTs)

The final steps in the biosynthesis of platycosides involve the attachment of sugar moieties to the oxidized β-amyrin aglycone. This process is catalyzed by a diverse family of UDP-glycosyltransferases (UGTs). While numerous UGTs have been identified in the P. grandiflorum genome, the specific enzymes responsible for the complete glycosylation of the this compound backbone are still under investigation.[6]

-

PgUGT29: This UGT has been functionally characterized to catalyze the glycosylation of the C3 position of Platycodin D to produce Platycodin D3.[7]

The precise sequence of oxidations and glycosylations leading to the specific structure of this compound is an active area of research. The proposed pathway involves a series of hydroxylations and subsequent glycosylations at various positions of the β-amyrin backbone.

Quantitative Data on Platycoside Biosynthesis

The accumulation of platycosides varies significantly depending on the plant organ, developmental stage, and environmental conditions. The following tables summarize some of the available quantitative data.

| Plant Organ | Platycodin D (mg/g DW) | Platycoside E (mg/g DW) | Total Platycosides (mg/g DW) | Reference |

| Root | 0.41 - 7.0 | 0.8 - 2.0 | 8.8 - 16.7 | [8][9] |

| Leaf | - | - | 2.6 | [7] |

| Stem | - | - | 1.4 | [7] |

| Flower | - | - | 1.4 | [7] |

| Hairy Root | - | - | 1.1 | [7] |

Table 1: Platycoside content in different organs of P. grandiflorum.

| Gene | Fold Change (MeJA treatment) | Reference |

| HMGS | Upregulated | [10] |

| HMGR | Upregulated | [10] |

| SS | Upregulated | [10] |

| SE | Upregulated | [10] |

| β-AS | Upregulated | [10] |

Table 2: Relative expression of key biosynthetic genes in response to methyl jasmonate (MeJA) treatment.

Regulation of Platycoside Biosynthesis

The biosynthesis of platycosides is tightly regulated at the transcriptional level by various transcription factors (TFs). The expression of biosynthetic genes is also influenced by phytohormones, such as methyl jasmonate (MeJA), which is a known elicitor of secondary metabolite production in plants.[10]

Key transcription factor families implicated in the regulation of triterpenoid saponin biosynthesis include:

-

Basic Helix-Loop-Helix (bHLH): Several bHLH transcription factors have been identified as potential regulators of the platycoside pathway.[6] PgbHLH28 has been identified as a key regulator in response to MeJA-induced saponin accumulation.[10]

-

MYB (myeloblastosis): MYB transcription factors are known to be involved in the regulation of various secondary metabolic pathways, and several MYB TFs are differentially expressed in P. grandiflorum in correlation with platycoside accumulation.[6]

The interplay between these transcription factors and their binding to the promoter regions of the biosynthetic genes forms a complex regulatory network that controls the production of platycosides.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Extraction and Quantitative Analysis of Platycosides by LC-MS/MS

This protocol describes a method for the extraction and quantification of platycosides from P. grandiflorum tissues.

Materials:

-

Freeze-dried and powdered plant material

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Platycoside standards (Platycodin D, Platycoside E, etc.)

-

Internal standard (e.g., Notoginsenoside R1)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer, centrifuge, ultrasonic bath

-

HPLC-MS/MS system with a C18 column

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of powdered plant material into a centrifuge tube.

-

Add 10 mL of 80% methanol.

-

Vortex for 1 minute and sonicate for 30 minutes at room temperature.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in 1 mL of 10% methanol.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted extract onto the cartridge.

-

Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

-

Elute the platycosides with 5 mL of 80% methanol.

-

Evaporate the eluate to dryness.

-

-

Sample Preparation for LC-MS/MS:

-

Reconstitute the dried, cleaned extract in a known volume (e.g., 1 mL) of 50% methanol containing the internal standard at a known concentration.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute the saponins.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for platycosides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-product ion transitions for each platycoside and the internal standard need to be determined by infusing pure standards.

-

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of the platycoside standards with a constant concentration of the internal standard.

-

Calculate the concentration of each platycoside in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[6]

-

Heterologous Expression and Functional Characterization of CYP450s in Yeast

This protocol outlines the general steps for expressing a candidate P. grandiflorum CYP450 gene in Saccharomyces cerevisiae to determine its enzymatic function.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis CPR)

-

Gateway cloning reagents (BP and LR Clonase)

-

Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

-

Yeast growth media (YPD, selective media)

-

Galactose (for induction)

-

Substrate (e.g., β-amyrin)

-

Microsome isolation buffer

-

NADPH

-

GC-MS or LC-MS for product analysis

Procedure:

-

Gene Cloning:

-

Amplify the full-length coding sequence of the candidate CYP450 gene from P. grandiflorum cDNA.

-

Clone the PCR product into a Gateway entry vector using BP Clonase.

-

Transfer the gene into the yeast expression vector using LR Clonase.

-

-

Yeast Transformation:

-

Transform the expression vector into the competent yeast strain using a standard protocol (e.g., lithium acetate method).

-

Select for transformed colonies on appropriate selective media.

-

-

Protein Expression:

-

Inoculate a single colony into selective liquid media and grow overnight.

-

Inoculate a larger culture with the overnight culture and grow to an OD600 of ~0.6-0.8.

-

Induce protein expression by adding galactose to a final concentration of 2% and incubate for 24-48 hours at a lower temperature (e.g., 20-25°C).

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with sterile water.

-

Resuspend the cell pellet in microsome isolation buffer.

-

Lyse the cells using glass beads and vortexing.

-

Centrifuge at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a small volume of buffer.

-

-

Enzyme Assay:

-

Set up the reaction mixture containing the isolated microsomes, buffer, the substrate (β-amyrin), and NADPH.

-

Incubate the reaction at an optimal temperature for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the products with the organic solvent.

-

Evaporate the solvent and derivatize the products if necessary for GC-MS analysis (e.g., silylation).

-

Analyze the products by GC-MS or LC-MS and compare the retention times and mass spectra to authentic standards to identify the reaction products.

-

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway of platycosides in Platycodon grandiflorum. The identification and functional characterization of key enzymes, including β-amyrin synthases and specific CYP450s, have provided a solid foundation for understanding the formation of the triterpenoid backbone and its initial modifications. Furthermore, the identification of regulatory transcription factors and the influence of elicitors offer opportunities for metabolic engineering to enhance the production of these valuable compounds.

However, several areas require further investigation. The complete enzymatic pathway to this compound, particularly the specific UGTs involved in the final glycosylation steps, remains to be fully elucidated. A more comprehensive quantitative analysis of the entire platycoside profile across different tissues and developmental stages will provide a clearer picture of the metabolic flux through the pathway. Finally, a deeper understanding of the regulatory network controlling platycoside biosynthesis will be crucial for developing effective strategies for the targeted overproduction of specific platycosides, including this compound, for pharmaceutical applications. The continued application of multi-omics approaches, combined with functional genomics and synthetic biology, will undoubtedly accelerate our understanding and manipulation of this important medicinal plant pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Candidate Genes Involved in the Biosynthesis of Triterpenoid Saponins in Platycodon grandiflorum Identified by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Platycodin D and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethnopharmacology, phytochemistry, pharmacology and product application of Platycodon grandiflorum: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Changes in the Platycodin Content and Physiological Characteristics during the Fruiting Stage of Platycodon grandiflorum under Drought Stress [mdpi.com]

- 10. researchgate.net [researchgate.net]

Platycoside K: A Deep Dive into its Neuroprotective Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycoside K, a triterpenoid saponin derived from the root of Platycodon grandiflorum, is emerging as a promising neuroprotective agent. This technical guide synthesizes the current understanding of the molecular mechanisms underlying this compound's effects in neuronal cells. Primarily, its action is centered around the mitigation of oxidative stress, neuroinflammation, and apoptosis. These protective effects are orchestrated through the modulation of key intracellular signaling pathways, including the Nrf2/HO-1, MAPK/ERK, and PI3K/Akt pathways. This document provides a comprehensive overview of the signaling cascades, summarizes available quantitative data, and details relevant experimental protocols to facilitate further research and development in the field of neurotherapeutics.

Core Neuroprotective Mechanisms of this compound

The neuroprotective efficacy of this compound stems from its multifaceted influence on critical cellular processes that are often dysregulated in neurodegenerative conditions. The primary mechanisms of action can be categorized as:

-

Anti-Oxidative Stress: this compound enhances the endogenous antioxidant defense system of neuronal cells, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to the upregulation of antioxidant enzymes that combat reactive oxygen species (ROS), thereby reducing oxidative damage to cellular components.

-

Anti-Neuroinflammation: The compound exhibits potent anti-inflammatory properties by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This modulation leads to a reduction in the production of pro-inflammatory cytokines and mediators.

-

Anti-Apoptosis: this compound promotes neuronal survival by interfering with the apoptotic cascade. It achieves this by regulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and inhibiting the activity of executioner caspases like caspase-3. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival, is often activated by this compound.

Key Signaling Pathways Modulated by this compound

Nrf2/HO-1 Signaling Pathway

The Nrf2 pathway is a master regulator of the cellular antioxidant response.[1][2] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2]

References

Unveiling the Molecular Targets of Platycoside K: A Technical Guide for Researchers

An In-Depth Exploration of the Biological Interactions and Therapeutic Potential of a Key Saponin from Platycodon grandiflorum

Introduction

Platycoside K, a triterpenoid saponin isolated from the root of Platycodon grandiflorum, belongs to a class of bioactive compounds with demonstrated therapeutic potential. While extensive research has elucidated the mechanisms of action for other platycosides, particularly Platycodin D, specific data on this compound remains comparatively limited. This technical guide synthesizes the current understanding of the biological targets of platycosides, with a primary focus on the well-documented activities of Platycodin D, to infer the likely molecular interactions and signaling pathways modulated by this compound. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of this promising natural compound.

Recent studies on aqueous extracts of Platycodon grandiflorum, which contain this compound, have pointed towards the inhibition of the PI3K/Akt signaling pathway as a key mechanism in mediating anti-inflammatory effects.[1] This finding, coupled with the wealth of data on other platycosides, provides a solid foundation for postulating the biological targets of this compound.

Core Signaling Pathways Modulated by Platycosides

The pharmacological activities of platycosides are largely attributed to their ability to modulate key signaling cascades involved in cellular processes such as inflammation, apoptosis, and autophagy.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Numerous studies have demonstrated that platycosides, notably Platycodin D, exert inhibitory effects on this pathway.[1][2] This inhibition is a cornerstone of their anti-cancer properties, as it can lead to the induction of apoptosis and autophagy in cancer cells.[3][4] The modulation of the PI3K/Akt pathway is also implicated in the anti-inflammatory effects of Platycodon grandiflorum extracts.[1]

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing cascades such as ERK, JNK, and p38, is pivotal in translating extracellular signals into cellular responses, including inflammation and apoptosis. Platycoside-rich fractions from Platycodon grandiflorum have been shown to regulate MAPK pathways to inhibit cell proliferation in cancer cells.[3][4] The anti-inflammatory and neuroprotective effects of platycosides are also linked to their modulation of MAPK signaling.[5][6]

Caption: this compound's modulation of the MAPK signaling pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The anti-inflammatory activity of platycosides is well-established and is largely mediated through the inhibition of the NF-κB pathway.[6][7] By preventing the activation and nuclear translocation of NF-κB, platycosides can effectively suppress the production of inflammatory mediators.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Quantitative Data on Platycoside Activity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Caco-2 | Intestinal Cancer | 24.6 | Chun et al. (2013)[7] |

| PC-12 | Pheochromocytoma | 13.5 ± 1.2 (at 48h) | Zeng et al. (2016)[7] |

| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 (at 24h) | Li et al. (2015a)[7] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the biological activities of platycosides. These protocols can be adapted for the study of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the platycoside for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with the platycoside, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. Aqueous extract of Platycodon grandiflorus attenuates lipopolysaccharide-induced apoptosis and inflammatory cell infiltration in mouse lungs by inhibiting PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A platycoside-rich fraction from the root of Platycodon grandiflorum enhances cell death in A549 human lung carcinoma cells via mainly AMPK/mTOR/AKT signal-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crude Saponin from Platycodon grandiflorum Attenuates Aβ-Induced Neurotoxicity via Antioxidant, Anti-Inflammatory and Anti-Apoptotic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Platycoside K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive pharmacokinetic data specifically for Platycoside K is limited in the current scientific literature. This guide summarizes the available information on the pharmacokinetics of major platycosides, primarily Platycodin D, as a surrogate to infer the likely behavior of this compound. The methodologies and signaling pathways described are based on studies of Platycodon grandiflorum extracts or other prominent platycosides and should be considered representative for this class of compounds. Further research is warranted to elucidate the specific pharmacokinetic profile of this compound.

Introduction

This compound is a triterpenoid saponin isolated from the roots of Platycodon grandiflorum, a plant with a long history of use in traditional Asian medicine.[1] Triterpenoid saponins from this plant, collectively known as platycosides, are recognized for a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] The therapeutic potential of these compounds is, however, intrinsically linked to their pharmacokinetic profiles and bioavailability, which are often characterized by poor absorption and significant metabolism.[2] This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics and bioavailability of platycosides, with a focus on providing a predictive framework for this compound.

Pharmacokinetic Profile

The oral bioavailability of platycosides is generally low, a characteristic attributed to their poor membrane permeability and extensive metabolism within the gastrointestinal tract.[2]

Absorption

Studies on Platycodin D, a structurally related and extensively studied platycoside, reveal rapid but limited absorption following oral administration. In rats, Platycodin D was detected in plasma as early as 10 minutes post-administration.[3] However, the overall absorption is hindered by its low permeability across the intestinal epithelium.[3] Caco-2 cell permeability assays, a standard in vitro model for predicting human intestinal absorption, have shown that Platycodin D has poor permeability.[3]

Distribution

Currently, there is a lack of specific tissue distribution data for this compound. For other natural compounds, distribution studies in rats have shown that after oral administration, compounds can be widely distributed to various tissues, with concentrations varying between organs like the liver, kidneys, and brain.[4]

Metabolism

The biotransformation by gut microbiota is a critical determinant of the fate and activity of platycosides.[5] Intestinal bacteria can hydrolyze the sugar moieties of platycosides, converting them into deglycosylated metabolites.[5] This enzymatic transformation is significant as these metabolites often exhibit enhanced biological activity compared to their parent glycosides.[1] The transformation of platycosides in the intestinal tract involves the sequential loss of sugar units linked to the aglycone at the C-3 and C-28 positions.[6]

Excretion

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters for Platycodin D in rats, which may serve as an indicator for the pharmacokinetic behavior of this compound.

Table 1: Pharmacokinetic Parameters of Platycodin D in Rats After Oral Administration

| Parameter | Single Platycodin D (20 mg/kg) | Platycodin D in PRE (equivalent dose) | Reference |

| Cmax (ng/mL) | 44.45 | 17.94 | [3] |

| Tmax (min) | 30 | 75 | [3] |

| AUC(0-∞) (ng·h/mL) | 73.00 ± 24.17 | 96.06 ± 48.51 | [1][3] |

PRE: Platycodi radix extract

Experimental Protocols

The following are detailed methodologies from pharmacokinetic studies on platycosides, primarily Platycodin D, which can be adapted for studies on this compound.

Animal Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: Oral administration of the test compound (e.g., 20 mg/kg of Platycodin D).[3]

-

Blood Sampling: Blood samples (approximately 300 µL) are collected via the postorbital venous plexus into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.167, 0.333, 0.667, 1, 2, 3, 4, 6, 8, 12, and 24 hours) after administration.[3]

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis with software like DAS (Data Analysis Software).[3]

Analytical Method for Quantification in Plasma

-

Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3]

-

Sample Preparation: Protein precipitation of plasma samples using acetonitrile. The supernatant is then evaporated, and the residue is reconstituted for injection into the UPLC-MS/MS system.[7]

-

Chromatographic Conditions: Separation is typically achieved on a C18 column with a gradient mobile phase consisting of acetonitrile and water (containing a modifier like formic acid).[3]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Method Validation: The analytical method should be validated for linearity, precision, accuracy, recovery, and stability according to established guidelines.[8]

Caco-2 Cell Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

-

Transport Study: The test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer. Samples are taken from the receiver chamber at specified time intervals.

-

Analysis: The concentration of the compound in the samples is determined by UPLC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. A Papp value below 1.0 x 10⁻⁶ cm/s is indicative of low permeability.[3][9]

Signaling Pathways

Platycosides have been shown to modulate several key signaling pathways involved in cellular processes like inflammation and apoptosis. The following diagrams illustrate these pathways.

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.

Aqueous extracts of Platycodon grandiflorum, which contain this compound, have been shown to attenuate inflammatory responses by inhibiting the PI3K/Akt signaling pathway.[10] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.[10]

Caption: AMPK/mTOR/Akt signaling and modulation by platycosides.

A platycoside-rich fraction from Platycodon grandiflorum has been found to induce autophagy in cancer cells by activating AMPK and suppressing the Akt/mTOR signaling pathway.[11][12] This suggests a potential mechanism for the anti-cancer effects of platycosides.

Conclusion

The pharmacokinetic profile of platycosides, including this compound, is characterized by low oral bioavailability, which is primarily due to poor intestinal permeability and significant metabolism by the gut microbiota. The biotransformation of these compounds into more bioactive deglycosylated metabolites is a key area of ongoing research. While specific quantitative data for this compound is scarce, the extensive studies on Platycodin D provide a valuable framework for understanding its likely pharmacokinetic behavior. The modulation of critical signaling pathways such as PI3K/Akt and AMPK/mTOR by platycoside-containing extracts highlights their therapeutic potential. Further research focusing specifically on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of purified this compound is essential for its future development as a therapeutic agent.

References

- 1. Biotransformation and pharmacological activities of platycosides from Platycodon grandiflorum roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolite identification and pharmacokinetic study of platycodi radix (Jiegeng) in vivo - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04814A [pubs.rsc.org]

- 3. Pharmacokinetics, intestinal absorption and microbial metabolism of single platycodin D in comparison to Platycodi radix extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacokinetics, Tissue Distribution, and Excretion Characteristics of a Radix Polygoni Multiflori Extract in Rats [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, Tissue Distribution, and Excretion Characteristics of a Radix Polygoni Multiflori Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of Analytical Method for Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract [jales.org]

- 9. phcog.com [phcog.com]

- 10. Aqueous extract of Platycodon grandiflorus attenuates lipopolysaccharide-induced apoptosis and inflammatory cell infiltration in mouse lungs by inhibiting PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A platycoside-rich fraction from the root of Platycodon grandiflorum enhances cell death in A549 human lung carcinoma cells via mainly AMPK/mTOR/AKT signal-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Platycoside K and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside K, a triterpenoid saponin from the roots of Platycodon grandiflorus, stands as a promising scaffold for the development of novel therapeutics. Belonging to the oleanane-type saponin family, this compound and its analogs, most notably Platycodin D, have garnered significant attention for their diverse pharmacological activities, including potent anti-cancer and anti-inflammatory properties.[1][2][3] This technical guide delves into the core of their therapeutic potential: the structure-activity relationship (SAR). By dissecting the chemical architecture of these molecules, we can unlock the secrets to their biological efficacy and pave the way for the rational design of next-generation drug candidates.

This document provides a comprehensive overview of the SAR of this compound and its analogs, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex signaling pathways to offer a complete resource for researchers in the field.

Structure-Activity Relationship: The Molecular Blueprint for Efficacy

The biological activity of platycosides is intricately linked to their molecular structure. Key determinants of their anti-cancer and anti-inflammatory effects include the nature of the aglycone backbone, the number and type of sugar moieties, and the presence of functional groups such as acetyl esters.

The Aglycone Core: A Foundation for Activity

The fundamental triterpenoid skeleton of platycosides is crucial for their bioactivity. Variations in this core structure, such as the oxidation state at different carbon positions, can significantly impact their pharmacological profile.

The Sugar Moieties: Modulators of Potency and Selectivity

The sugar chains attached at the C-3 and C-28 positions of the aglycone play a pivotal role in modulating the activity of platycosides. The number, type, and linkage of these sugar residues influence the compound's solubility, cell permeability, and interaction with biological targets.

-

Number of Sugar Residues: Generally, a decrease in the number of sugar moieties tends to enhance cytotoxic activity. For instance, Platycodin D, which has fewer sugar residues than Platycoside E, often exhibits greater potency in anti-cancer assays.[4]

-

Type of Sugar Residues: The specific type of sugar, such as glucose, rhamnose, or xylose, can also influence biological activity.

-

Acylation of Sugar Residues: Acetylation of the sugar moieties has been shown to be a critical factor in enhancing the cytotoxic effects of platycosides.

Quantitative Insights: A Comparative Analysis

While specific quantitative data for this compound remains limited in the current literature, extensive research on its close analog, Platycodin D, and other platycosides provides valuable insights into the SAR of this class of compounds. The following tables summarize the available IC50 values for various platycosides against different cancer cell lines and in anti-inflammatory assays.

Table 1: Anti-cancer Activity of Platycoside Analogs (IC50 Values in µM)

| Compound/Analog | A549 (Lung) | BEL-7402 (Liver) | Caco-2 (Colon) | PC-12 (Pheochromocytoma) | SGC-7901 (Gastric) | HCT-15 (Colon) | Eca-109 (Esophageal) |

| Platycodin D | 4.9 - 9.4[3] | 37.70 (24h)[5] | 24.6[5] | 13.5 (48h)[5] | 18.6[5] | - | - |

| Platycodon A | 4.9 - 9.4[3] | - | - | - | - | - | - |

| Platycodon B | 4.9 - 9.4[3] | - | - | - | - | - | - |

| New Saponin 1 | - | - | - | - | - | - | 0.649 µg/mL[6] |

| New Saponin 2 | - | - | - | - | - | - | 0.503 µg/mL[6] |

Table 2: Anti-inflammatory Activity of Platycoside Analogs (IC50 Values in µM)

| Compound/Analog | Inhibition of IL-12 p40 | Inhibition of IL-6 | Inhibition of TNF-α |

| Phenolic Compound 4 | 5.0 - 60.6[7] | 5.0 - 60.6[7] | 5.0 - 60.6[7] |

| Phenolic Compound 5 | 5.0 - 60.6[7] | 5.0 - 60.6[7] | 5.0 - 60.6[7] |

| Phenolic Compound 6 | 5.0 - 60.6[7] | 5.0 - 60.6[7] | 5.0 - 60.6[7] |

| Phenolic Compound 15 | 5.0 - 60.6[7] | 5.0 - 60.6[7] | 5.0 - 60.6[7] |

| Phenolic Compound 16 | 5.0 - 60.6[7] | 5.0 - 60.6[7] | 5.0 - 60.6[7] |

| Phenolic Compound 17 | 5.0 - 60.6[7] | 5.0 - 60.6[7] | 5.0 - 60.6[7] |

| Phenolic Compound 18 | 5.0 - 60.6[7] | 5.0 - 60.6[7] | 5.0 - 60.6[7] |

| Phenolic Compound 19 | 5.0 - 60.6[7] | 5.0 - 60.6[7] | 5.0 - 60.6[7] |

| Lignol Fatty Acid Ester 1 | - | 6.5 - 20.2[7] | 6.5 - 20.2[7] |

| Lignol Fatty Acid Ester 2 | - | 6.5 - 20.2[7] | 6.5 - 20.2[7] |

| Lignol Fatty Acid Ester 3 | - | 6.5 - 20.2[7] | 6.5 - 20.2[7] |

| Phenolic Compound 12 | 56.2[7] | 62.7[7] | - |

Key Signaling Pathways Targeted by Platycosides

This compound and its analogs exert their therapeutic effects by modulating several critical signaling pathways involved in cell proliferation, survival, and inflammation. The PI3K/Akt/mTOR and MAPK pathways are prominent targets in their anti-cancer activity, while the NF-κB pathway is a key player in their anti-inflammatory effects.

PI3K/Akt/mTOR Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Platycodin D has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[8]

MAPK Pathway in Cancer

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. Platycosides can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38, contributing to their anti-cancer effects.

NF-κB Pathway in Inflammation

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[9] Platycosides have demonstrated the ability to inhibit the activation of NF-κB, thereby suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7]

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It is commonly used to assess the expression and phosphorylation status of proteins in signaling pathways.

Workflow:

Detailed Protocol:

-

Cell Lysis: After treatment with platycosides, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in SDS-PAGE sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-Akt, anti-Akt, anti-NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It is commonly used to measure the levels of cytokines in cell culture supernatants or biological fluids.[10][11][12][13]

Detailed Protocol:

-

Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

-

Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add standards and samples (e.g., cell culture supernatants) to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the target cytokine.

-

Streptavidin-HRP: Wash the plate and add streptavidin-HRP, which binds to the biotinylated detection antibody.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

-

Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of cytokine present.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs provides a compelling framework for the development of novel anti-cancer and anti-inflammatory agents. The available data, primarily from studies on Platycodin D, highlights the critical role of the aglycone structure, the number and type of sugar moieties, and the presence of acetyl groups in determining biological activity.

While significant progress has been made, further research is needed to fully elucidate the SAR of a broader range of this compound analogs. Specifically, more quantitative data on the activity of this compound itself and systematic studies on the impact of diverse structural modifications are required. Such investigations, coupled with the detailed experimental protocols and pathway visualizations provided in this guide, will undoubtedly accelerate the translation of these promising natural products into clinically effective therapeutics. The continued exploration of this fascinating class of compounds holds immense potential for addressing unmet medical needs in oncology and inflammatory diseases.

References

- 1. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethnopharmacology, phytochemistry, pharmacology and product application of Platycodon grandiflorum: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platycodon grandiflorum (Jacq.) A. DC.: A review of phytochemistry, pharmacology, toxicology and traditional use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation and pharmacological activities of platycosides from Platycodon grandiflorum roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 9. Cytokine Enzyme-Linked Immunosorbent Assay (ELISA) [bio-protocol.org]

- 10. Cytokine Elisa [bdbiosciences.com]

- 11. Cytokine Elisa [bdbiosciences.com]

- 12. h-h-c.com [h-h-c.com]

- 13. mabtech.com [mabtech.com]

Platycoside K and its Congener Platycodin D: A Technical Guide to PI3K/Akt and NF-κB Signaling Pathway Modulation

Introduction

Platycodon grandiflorum, commonly known as the balloon flower, is a traditional herbal medicine used in East Asia for various ailments. Its primary bioactive constituents are triterpenoid saponins, with Platycoside K and Platycodin D being among the most significant. While research on this compound is emerging, its close structural and functional analog, Platycodin D, has been more extensively studied. This technical guide will focus on the well-documented modulatory effects of Platycodin D on the PI3K/Akt and NF-κB signaling pathways, providing a strong inferential basis for the potential mechanisms of this compound. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the molecular mechanisms of these potent saponins.

Platycodin D: A Multi-Target Bioactive Compound

Platycodin D (PD) has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1] These effects are largely attributed to its ability to interact with and modulate key intracellular signaling pathways that regulate cellular processes such as proliferation, survival, apoptosis, and inflammation.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Platycodin D has been shown to inhibit this pathway at multiple points, leading to anti-cancer effects in various cell lines.[2][3][4]

The inhibitory action of Platycodin D on the PI3K/Akt pathway typically involves the downregulation of the phosphorylation of both PI3K and Akt.[4] This leads to the reduced activation of downstream effectors of Akt, such as mTOR, and can result in the induction of apoptosis and cell cycle arrest.[5]

References

- 1. Platycodin D and D3 isolated from the root of Platycodon grandiflorum modulate the production of nitric oxide and secretion of TNF-alpha in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platycodin D inhibits the proliferation, invasion and migration of endometrial cancer cells by blocking the PI3K/Akt signaling pathway via ADRA2A upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

In silico docking studies of Platycoside K with target proteins

An In-Depth Technical Guide to In Silico Docking Studies of Platycoside K with Target Proteins

Abstract

This compound, a triterpenoid saponin derived from the root of Platycodon grandiflorum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Understanding the molecular mechanisms underlying these activities is crucial for drug development. In silico molecular docking serves as a powerful computational tool to predict and analyze the interaction between a ligand, such as this compound, and its protein targets at an atomic level. This technical guide provides a comprehensive overview of the methodologies, target proteins, and data interpretation involved in conducting in silico docking studies with this compound, aimed at researchers, scientists, and drug development professionals.

Introduction to In Silico Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein).[3] The primary goal is to simulate the molecular recognition process and predict the binding affinity, which is often quantified as a scoring function, typically in units of binding energy (kcal/mol).[4] A more negative binding energy value indicates a more stable and higher-affinity interaction between the ligand and the protein.[5] This technique is instrumental in drug discovery for screening virtual libraries of compounds, elucidating potential mechanisms of action, and optimizing lead compounds.

Potential Target Proteins and Signaling Pathways for this compound

Network pharmacology and systems biology analyses have identified several key signaling pathways that are modulated by the constituents of Platycodon grandiflorum, including various platycosides.[2] These pathways are central to cellular processes like proliferation, apoptosis, and inflammation, making their protein components prime targets for docking studies.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for regulating the cell cycle and is often dysregulated in cancer.[2][6] Platycosides have been shown to inhibit this pathway, suggesting that proteins like Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt) are potential direct targets.[7][8][9]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is central to cellular responses to a wide array of stimuli and plays a significant role in cell proliferation, differentiation, and survival.[10][11] Studies suggest that platycosides can modulate MAPK pathways, making kinases within this cascade relevant targets.[12]

-

AMPK/mTOR/AKT Pathway: This pathway is a key regulator of cellular energy homeostasis and is implicated in autophagy and cancer cell death.[12] Platycoside-rich fractions have been found to modulate this pathway, indicating that proteins like AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) are valuable targets for investigation.[12]

-

Neurodegenerative Disease Targets: In the context of Alzheimer's disease, key enzymes and proteins such as synapsins have been investigated as targets for various platycodon saponins.[1]

Quantitative Data Presentation

While specific docking studies detailing the binding affinity of this compound are emerging, data from closely related platycoside saponins can provide valuable insights into potential interactions. The following table summarizes docking results for representative platycodon saponins against key protein targets in Alzheimer's disease research.

Table 1: Molecular Docking Scores of Platycodon Saponins with Alzheimer's Disease-Related Proteins Note: Data is for platycodon saponins structurally similar to this compound. Binding Free Energy (ΔG) is reported in kcal/mol.

| Compound | Target Protein | Binding Free Energy (ΔG) (kcal/mol) | Reference |

| Polygalacin D2 | Synapsin I | -6.74 | [1] |

| 3″-O-acetyl platyconic acid | Synapsin I | -6.36 | [1] |

| Polygalacin D2 | Synapsin II | -6.10 | [1] |

| Polygalacin D | Synapsin II | -6.01 | [1] |

| Polygalacin D2 | Synapsin III | -6.15 | [1] |

| Polygalacin D | Synapsin III | -5.99 | [1] |

Table 2: Template for Reporting this compound Docking Results This table serves as a recommended format for presenting new quantitative data.

| Target Protein PDB ID | This compound Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues | Hydrogen Bonds |

| e.g., 1W5E (Akt1) | ||||

| e.g., 4L23 (PI3K) | ||||

| e.g., 1FGI (mTOR) |

Experimental Protocols for In Silico Docking

The following section outlines a detailed, step-by-step methodology for conducting a molecular docking study of this compound with a target protein.

Preparation of Ligand and Receptor

-

Ligand Preparation:

-

Obtain the 3D structure of this compound. A common source is the PubChem database (CID: 162985). Download the structure in SDF or MOL2 format.

-

Using molecular modeling software such as AutoDock Tools, PyMOL, or Schrödinger Maestro, prepare the ligand. This involves adding hydrogen atoms, assigning Gasteiger charges, and defining the rotatable bonds to allow for conformational flexibility during docking.[13]

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., OPLS3) to obtain a stable, low-energy conformation.[5]

-

-

Receptor Preparation:

-

Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a known inhibitor to help identify the active site.

-

Prepare the protein using software like AutoDock Tools or the Protein Preparation Wizard in Schrödinger.[14] This critical step involves removing water molecules and heteroatoms (except for essential cofactors), adding polar hydrogen atoms, and assigning partial charges (e.g., Kollman charges).[13]

-

Active Site Identification and Grid Generation

-

The binding site (or active site) on the protein must be defined. If the PDB structure includes a co-crystallized ligand, the active site can be defined as the region surrounding this ligand.[14]

-

Alternatively, active site prediction tools like the Site Finder module in MOE or online servers like MetaPocket can be used to identify potential binding pockets.[13]

-

A grid box is then generated around the defined active site. This box defines the three-dimensional space where the docking algorithm will search for favorable binding poses for this compound. The size and center of the grid must be large enough to accommodate the entire ligand.[14]

Molecular Docking Simulation

-

Perform the docking simulation using a validated software package. AutoDock Vina is a widely used and effective tool.[15]

-

The software employs a scoring function and a search algorithm (e.g., the Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the grid box.[14]

-

The program generates a set of possible binding poses, each with a corresponding binding affinity score. Typically, 50 to 100 independent docking runs are performed to ensure a thorough search of the conformational space.[16]

Analysis and Visualization of Results

-

The primary output is the binding affinity or docking score (in kcal/mol). The pose with the most negative score is considered the most favorable binding mode.[17]

-

Analyze the interactions between this compound and the protein for the best-scoring pose. This involves identifying specific molecular interactions such as:

-

Hydrogen bonds: Crucial for specificity and stability.

-

Hydrophobic interactions: Significant contributors to binding affinity.

-

Van der Waals forces: General non-specific interactions.

-

-

Use visualization software like BIOVIA Discovery Studio or PyMOL to create 2D and 3D diagrams of the protein-ligand complex, highlighting the key interacting amino acid residues and the nature of the bonds formed.[16]

Mandatory Visualizations

Diagrams of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key signaling pathway relevant to this compound.

Caption: A generalized workflow for in silico molecular docking studies.

Caption: The PI3K/Akt/mTOR signaling pathway with potential inhibition by this compound.

Conclusion

In silico molecular docking is an indispensable technique for elucidating the therapeutic potential of natural products like this compound. By predicting binding affinities and visualizing molecular interactions, researchers can identify high-probability protein targets and understand the structural basis for their activity. The PI3K/Akt/mTOR and MAPK pathways represent promising areas for the investigation of this compound's anti-cancer and anti-inflammatory effects. This guide provides a foundational protocol for conducting such studies, from initial protein and ligand preparation to the final analysis of results. Further validation of these in silico findings through in vitro and in vivo experiments will be essential to confirm the therapeutic efficacy of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. A Systems-Level Analysis of Mechanisms of Platycodon grandiflorum Based on A Network Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multi-Targeted Molecular Docking, Pharmacokinetics, and Drug-Likeness Evaluation of Okra-Derived Ligand Abscisic Acid Targeting Signaling Proteins Involved in the Development of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Aqueous extract of Platycodon grandiflorus attenuates lipopolysaccharide-induced apoptosis and inflammatory cell infiltration in mouse lungs by inhibiting PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway [frontiersin.org]

- 9. Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational modelling of the receptor-tyrosine-kinase-activated MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the phytochemicals of <i>Platycodon grandiflorus</i> for TMPRSS2 inhibition in the search for SARS-CoV-2 entry inhibitors - Journal of King Saud University - Science [jksus.org]

- 15. Predictive Binding Affinity of Plant-Derived Natural Products Towards the Protein Kinase G Enzyme of Mycobacterium tuberculosis (MtPknG) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In silico analysis of the interactions of certain flavonoids with the receptor-binding domain of 2019 novel coronavirus and cellular proteases and their pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analysis of Platycoside K by High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD)

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Platycoside K, a major saponin found in the roots of Platycodon grandiflorum (Platycodi Radix), using High-Performance Liquid Chromatography coupled with an Evaporative Light-Scattering Detector (HPLC-ELSD). This method is suitable for researchers, scientists, and drug development professionals involved in the quality control and standardization of herbal extracts and formulations containing this compound.

Introduction

This compound is one of the key bioactive triterpenoid saponins in Platycodi Radix, which is a widely used traditional oriental medicine.[1] Due to the lack of a strong chromophore in its structure, this compound is not readily detectable by UV-Vis detectors.[2][3] The HPLC-ELSD method offers a reliable alternative for the quantification of such non-chromophoric compounds.[4] ELSD is a mass-sensitive detector that is universally applicable to non-volatile and semi-volatile compounds, making it ideal for the analysis of saponins.[2][4] This protocol outlines the sample preparation, chromatographic conditions, and detector settings for the accurate determination of this compound.

Experimental Protocols

Reagents and Materials

-

Solvents: HPLC grade acetonitrile and water.

-

Reference Standard: this compound (purity ≥ 98%).

-

Plant Material: Dried roots of Platycodon grandiflorum.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol or 50% acetonitrile to prepare a stock solution.[1] Prepare a series of working standard solutions by diluting the stock solution to desired concentrations for the calibration curve.

-

Sample Extraction:

-

Grind the dried roots of Platycodon grandiflorum into a fine powder.

-

Accurately weigh a portion of the powder and transfer it to an extraction vessel.

-

Add a suitable volume of extraction solvent (e.g., methanol).

-

Perform extraction using methods such as ultrasonication or reflux.

-

Filter the extract through a 0.45 µm membrane filter prior to HPLC injection.[5]

-

HPLC-ELSD Instrumentation and Conditions

The following chromatographic conditions are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity or similar |

| Column | Zorbax SB-Aq C18 (150 mm × 4.6 mm, 5 µm) or equivalent[1][5] |

| Mobile Phase | Gradient elution with Acetonitrile (B) and Water (A)[1] |

| Gradient Program | 0-6 min, 10-15% B; 6-50 min, 15-25% B; 50-60 min, 25-47.5% B[1] |

| Flow Rate | 1.0 mL/min[1][5] |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |

| Injection Volume | 10 µL[5] |

| ELSD Detector | Alltech 3300 or similar |

| Drift Tube Temperature | 70°C[1][5] |

| Nebulizer Gas (Nitrogen) Pressure | 2.5 bar[1][5] |

| Gain | 7[1] |

Data Presentation

The quantitative performance of the HPLC-ELSD method for saponin analysis, including platycosides, is summarized below. These values are indicative and may vary depending on the specific experimental conditions.

Table 1: Method Validation Parameters for Saponin Analysis by HPLC-ELSD

| Parameter | Platycoside E | Platycodin D | Reference |

| Linearity (R²) | 0.9999 | 0.9997 | [6] |

| Limit of Detection (LOD) (µg/mL) | 0.22 | 0.31 | [6] |

| Limit of Quantification (LOQ) (µg/mL) | 0.68 | 0.93 | [6] |

| Intra-day Precision (RSD %) | 0.40 - 4.77 | - | [6] |

| Inter-day Precision (RSD %) | < 3.4 | - | [1] |

| Recovery (%) | 94.63 - 104.35 | - | [6] |

Visualizations

Experimental Workflow

The overall workflow for the HPLC-ELSD analysis of this compound is depicted in the following diagram.

Logical Relationship of HPLC-ELSD System

The following diagram illustrates the logical connection and process flow within the HPLC-ELSD system.

References

- 1. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. agilent.com [agilent.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Validation of Analytical Method for Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract [jales.org]

Topic: Quantitative Analysis of Platycoside K using UPLC-QTOF/MS

An Application Note and Protocol for Researchers

Introduction

Platycosides are a group of triterpenoid saponins that are the main active components found in the roots of Platycodon grandiflorum. These compounds have garnered significant interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects.[1] Platycoside K is a key member of this family, and its accurate quantification is crucial for quality control, pharmacokinetic studies, and the development of herbal medicines and functional foods.